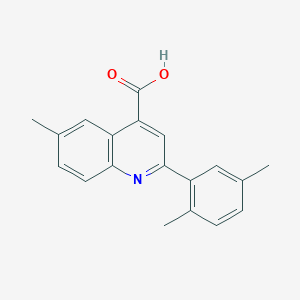

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of acyl- and aroylpyruvic acids with amino derivatives to form substituted quinoline carboxylic acids . Another method includes the use of photoreleasable protecting groups for carboxylic acids, which could potentially be applied to the synthesis of the compound . The synthesis of diastereoisomers of related amino acids has also been reported, which could be relevant for the synthesis of quinoline derivatives with specific stereochemistry .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the crystal structures of various quinoline and carboxylic acid derivatives . These studies reveal the importance of noncovalent interactions such as hydrogen bonding in the stabilization of the molecular structure. The anti-conformation of the carboxylic group is often observed, which is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid". However, the photodeprotection of carboxylic acids using a 2,5-dimethylphenacyl chromophore suggests that similar compounds could undergo photo-induced reactions to release carboxylic acids . Additionally, the formation of hydrogen-bonded supramolecular frameworks in organic acid-base adducts indicates that quinoline derivatives can participate in acid-base interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The photophysical properties of complexes containing dimethylphenylisocyanide and phenanthroline ligands have been investigated, which could provide insights into the electronic properties of similar quinoline derivatives . The crystal packing analysis of related compounds shows that weak interactions play a significant role in the formation of 1D-3D frameworks, which could influence the physical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Structures

- The synthesis of various quinoline derivatives, including those related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid, is a significant area of research. For example, Rudenko et al. (2012) detailed the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, which are structurally related to the compound . Their work involved reactions between acyl- and aroylpyruvic acids and amino dimethylcyclohexenone, supported by quantum-chemical calculations (Rudenko et al., 2012).

- Another study by Jin et al. (2012) explored the hydrogen-bonded supramolecular frameworks in organic acid-base adducts, using 2-methylquinoline as a base. This research is crucial for understanding the binding interactions involving similar quinoline derivatives (Jin et al., 2012).

Photophysical Properties

- The study of photophysical properties of compounds related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid is also a key area of interest. For instance, Małecki et al. (2015) investigated phosphorescent emissions of copper(I) complexes with ligands including quinoline carboxylic acid analogues. This research contributes to the understanding of the photophysical behaviors of quinoline-based compounds (Małecki et al., 2015).

Applications in Peptide Design

- Research on the role of quinoline derivatives in peptide design is also noteworthy. Kazmierski et al. (1994) synthesized diastereoisomers of dimethylphenylalanine and dimethyl tetrahydroisoquinoline carboxylic acid, demonstrating their potential in designing peptides (Kazmierski et al., 1994).

properties

IUPAC Name |

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-13(3)14(8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHVJHGNWFJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)